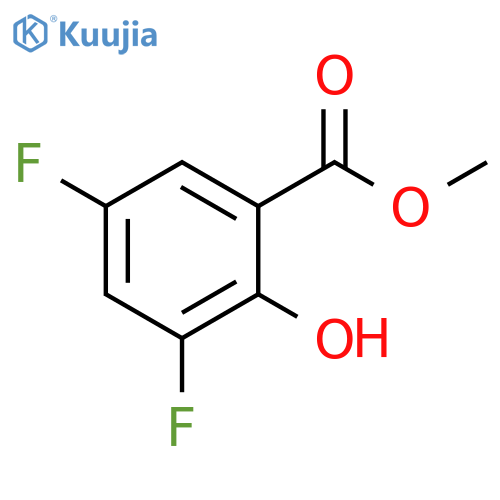Cas no 180068-67-1 (Methyl 3,5-difluoro-2-hydroxybenzoate)
メチル3,5-ジフルオロ-2-ヒドロキシ安息香酸エステル(Methyl 3,5-difluoro-2-hydroxybenzoate)は、芳香族化合物の一種であり、ベンゼン環にフッ素原子とヒドロキシル基が導入された構造を有します。この化合物は、医薬品中間体や有機合成の原料として有用であり、特にフッ素原子の導入により、高い反応性と生体適合性が期待されます。また、ヒドロキシル基の存在により、さらに誘導体化が可能で、多様な化学変換に対応できます。その安定性と特異的な構造から、創薬研究や材料科学分野での応用が注目されています。

180068-67-1 structure
商品名:Methyl 3,5-difluoro-2-hydroxybenzoate
Methyl 3,5-difluoro-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3,5-difluoro-2-hydroxybenzoate
- 3,5-DIFLUORO-2-METHOXYBENZOIC ACID
- Benzoic acid, 3,5-difluoro-2-methoxy-
- QVR CF EF BO1
- Methyl3,5-difluoro-2-hydroxybenzoate
- Benzoic acid, 3,5-difluoro-2-hydroxy-, methyl ester
-
- MDL: MFCD06204228
- インチ: 1S/C8H6F2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
- InChIKey: WYPHUQIMIBVYFN-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C1=CC(F)=CC(F)=C1O
計算された属性
- せいみつぶんしりょう: 188.02900
- どういたいしつりょう: 188.02850037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.399
- ふってん: 293.9°C at 760 mmHg
- フラッシュポイント: 131.6°C
- 屈折率: 1.504
- PSA: 46.53000
- LogP: 1.67160
- 酸性度係数(pKa): 8.52±0.23(Predicted)
Methyl 3,5-difluoro-2-hydroxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008214-500mg |
Methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
| Chemenu | CM127835-1g |
methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 95% | 1g |
$365 | 2023-01-09 | |
| Crysdot LLC | CD12130883-1g |
Methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 95+% | 1g |
$386 | 2024-07-24 | |
| Alichem | A015008214-250mg |
Methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 97% | 250mg |
504.00 USD | 2021-06-21 | |
| Alichem | A015008214-1g |
Methyl 3,5-difluoro-2-hydroxybenzoate |
180068-67-1 | 97% | 1g |
1,460.20 USD | 2021-06-21 |
Methyl 3,5-difluoro-2-hydroxybenzoate 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
5. Book reviews
180068-67-1 (Methyl 3,5-difluoro-2-hydroxybenzoate) 関連製品
- 84376-20-5(3,5-Difluoro-2-hydroxybenzoic acid)
- 70163-98-3(Methyl 3-fluoro-2-hydroxybenzoate)
- 106428-04-0(Methyl 3-fluoro-2-methoxybenzoate)
- 391-92-4(Methyl 5-fluoro-2-hydroxybenzoate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:180068-67-1)Methyl 3,5-difluoro-2-hydroxybenzoate

清らかである:99%
はかる:5g
価格 ($):661.0